4-Methyl-2-(4-(pentyloxy)phenyl)pyrrolidine
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Overview
Description
4-Methyl-2-(4-(pentyloxy)phenyl)pyrrolidine is a chemical compound with the molecular formula C16H25NO and a molecular weight of 247.376 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a pentyloxyphenyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-(pentyloxy)phenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives.
Introduction of the Pentyloxyphenyl Group: The pentyloxyphenyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by the pentyloxyphenyl moiety.
Methylation: The final step involves the methylation of the pyrrolidine ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-(pentyloxy)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-2-(4-(pentyloxy)phenyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-(pentyloxy)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, pyrrolidine, is a simple five-membered nitrogen-containing ring with diverse biological activities.
Pyrrolizines: These are derivatives of pyrrolidine with additional fused rings, exhibiting unique chemical and biological properties.
Prolinol: A hydroxylated derivative of pyrrolidine, known for its use in asymmetric synthesis.
Properties
Molecular Formula |
C16H25NO |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
4-methyl-2-(4-pentoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C16H25NO/c1-3-4-5-10-18-15-8-6-14(7-9-15)16-11-13(2)12-17-16/h6-9,13,16-17H,3-5,10-12H2,1-2H3 |
InChI Key |
IYAIXUVVVLPZKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2CC(CN2)C |
Origin of Product |
United States |
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